3-Fluoro-2-iodo-6-methylphenol
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Overview
Description
3-Fluoro-2-iodo-6-methylphenol: is an organic compound with the molecular formula C7H6FIO and a molecular weight of 252.03 g/mol It is a derivative of phenol, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-iodo-6-methylphenol can be achieved through various synthetic routes. One common method involves the iodination of 3-fluoro-6-methylphenol using iodine and an oxidizing agent such as sodium iodate or iodine monochloride . The reaction is typically carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-iodo-6-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .
Oxidation: Reagents like or in acidic or basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate .
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products like or .
Oxidation Products: Compounds such as .
Coupling Products: Various biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 3-Fluoro-2-iodo-6-methylphenol is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into the medicinal applications of this compound includes its use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-iodo-6-methylphenol depends on its specific application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds . The presence of fluorine and iodine atoms can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
- 3-Fluoro-2-methylphenol
- 2-Iodo-6-methylphenol
- 3-Fluoro-4-iodophenol
Comparison: 3-Fluoro-2-iodo-6-methylphenol is unique due to the simultaneous presence of fluorine, iodine, and a methyl group on the phenol ring.
Properties
Molecular Formula |
C7H6FIO |
---|---|
Molecular Weight |
252.02 g/mol |
IUPAC Name |
3-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-3-5(8)6(9)7(4)10/h2-3,10H,1H3 |
InChI Key |
KMPHUCZVWSBPDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)O |
Origin of Product |
United States |
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